Product packaging for 1-Chloro-1H-cyclobuta[de]naphthalene(Cat. No.:)

1-Chloro-1H-cyclobuta[de]naphthalene

Cat. No.: B13139019
M. Wt: 174.62 g/mol
InChI Key: MENZIAHJUVRKBW-UHFFFAOYSA-N
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Description

1-Chloro-1H-cyclobuta[de]naphthalene is a specialized polycyclic aromatic hydrocarbon (PAH) featuring a unique fused cyclobutane ring, a structural motif known to impart significant ring strain and influence electronic properties. This chlorinated derivative is designed as a versatile synthetic intermediate for researchers exploring advanced organic materials and pharmaceuticals. The presence of the chlorine atom on the strained cyclobuta[de]naphthalene core provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The underlying 1H-cyclobuta[de]naphthalene structure is synthesized through organometallic methodologies, for instance, from 1,8-dilithionaphthalene precursors . Related structures in this family, such as 1H-cyclobuta[de]naphthalen-1-one, share the same distinctive fused ring system . Researchers may find application for this compound in the development of novel organic electronic materials, ligands for catalysis, or as a precursor for the synthesis of other strained molecules. The compound is expected to share handling characteristics with other chlorinated aromatics, which are typically high-boiling, non-polar liquids or low-melting solids . This product is intended for research and further chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7Cl B13139019 1-Chloro-1H-cyclobuta[de]naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7Cl

Molecular Weight

174.62 g/mol

IUPAC Name

2-chlorotricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene

InChI

InChI=1S/C11H7Cl/c12-11-8-5-1-3-7-4-2-6-9(11)10(7)8/h1-6,11H

InChI Key

MENZIAHJUVRKBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C3=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Chloro 1h Cyclobuta De Naphthalene

Reactions Involving the Chlorinated Position (C-1)

The chlorine atom at the C-1 position, being attached to a carbon that is both part of a strained ring and adjacent to an aromatic system, is the primary site for nucleophilic substitution and elimination reactions.

The chlorinated carbon in 1-Chloro-1H-cyclobuta[de]naphthalene is a secondary carbon, and as such, can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway will depend on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

An S(_N)1 reaction would proceed through the formation of a carbocation at the C-1 position. This carbocation would be stabilized by the adjacent naphthalene (B1677914) ring through resonance, making the S(_N)1 pathway plausible, particularly with weak nucleophiles in polar protic solvents. libretexts.org However, the inherent ring strain of the cyclobutane (B1203170) ring could influence the geometry and stability of this carbocation.

Conversely, an S(_N)2 reaction would involve a backside attack by a strong nucleophile, leading to an inversion of stereochemistry at the C-1 center. chegg.com The feasibility of this pathway would be sensitive to steric hindrance around the C-1 position.

Reaction Type Key Features Favorable Conditions
S(_N)1 Proceeds through a carbocation intermediate. Rate is dependent on substrate concentration only. libretexts.orgWeak nucleophiles, polar protic solvents.
S(_N)2 Single-step concerted mechanism. Rate is dependent on both substrate and nucleophile concentration. chegg.comStrong, unhindered nucleophiles, polar aprotic solvents.

This table provides a general overview of S(_N)1 and S(_N)2 reactions.

In the presence of a strong base, this compound can undergo elimination reactions, leading to the formation of unsaturated derivatives. The two primary mechanisms for elimination are E1 and E2. libretexts.orgyoutube.com

The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the chlorine-bearing carbon, simultaneously with the departure of the chloride ion. libretexts.orgyoutube.com This would lead to the formation of a double bond within the cyclobutane ring, yielding cyclobuta[de]naphthalene. The stereochemistry of the starting material can influence the feasibility and outcome of E2 reactions, particularly in cyclic systems. libretexts.org

The E1 mechanism proceeds through a carbocation intermediate, the same as in the S(_N)1 pathway. libretexts.orgyoutube.com Following the formation of the carbocation, a base can abstract an adjacent proton to form the alkene. E1 reactions often compete with S(_N)1 reactions. libretexts.org

Reaction Type Mechanism Product
E2 Concerted, single-step reaction. libretexts.orgyoutube.comUnsaturated cyclobuta[de]naphthalene derivative.
E1 Two-step reaction via a carbocation intermediate. libretexts.orgyoutube.comUnsaturated cyclobuta[de]naphthalene derivative.

This table outlines the potential elimination reactions of this compound.

Reactivity of the Cyclobutane Ring

The four-membered ring in this compound is inherently strained, which makes it susceptible to reactions that can relieve this strain, such as ring-opening and rearrangements.

The cyclobutane ring, especially when fused to an aromatic system, can undergo thermal or photochemical ring-opening reactions. For instance, benzocyclobutene, a related compound, undergoes a conrotatory ring-opening upon heating to form an o-xylylene (B1219910) intermediate. This highly reactive species can then participate in cycloaddition reactions. A similar thermal electrocyclic ring-opening could be anticipated for this compound.

Ring-opening can also be initiated by other means, such as through reactions with transition metals or under specific acidic or basic conditions that facilitate the cleavage of the strained C-C bonds. researchgate.net For example, some cyclobutene (B1205218) derivatives can undergo ring-opening metathesis polymerization (ROMP). beilstein-journals.org

The strained nature of the cyclobutane ring can also drive skeletal rearrangements. These rearrangements can either lead to an expansion of the four-membered ring to a less strained five- or six-membered ring, or a contraction to a three-membered ring.

Ring expansion can occur via a carbocation intermediate at a carbon adjacent to the ring. For this compound, formation of a carbocation at C-1 could potentially trigger a rearrangement where one of the bonds of the cyclobutane ring migrates, leading to a ring-expanded product.

Conversely, ring contraction, while less common, can occur under specific conditions, often involving the formation of a cyclopropylcarbinyl-type intermediate. Research on cyclobutane-fused naphthalene systems has shown that rearrangements can be controlled to afford functionalized quinones. rsc.orgrsc.org

Reactivity of the Fused Naphthalene Moiety

The naphthalene ring system in this compound is expected to exhibit reactivity characteristic of polycyclic aromatic hydrocarbons, though modified by the presence of the fused, strained cyclobutane ring.

Naphthalene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution typically occurs preferentially at the α-position (C-1) over the β-position (C-2). libretexts.orgbrainly.in This is due to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance while maintaining a complete benzene ring in the other part of the molecule. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene System

Naphthalene typically undergoes electrophilic aromatic substitution preferentially at the α-position (C1 or C4) due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved. libretexts.orgyoutube.com However, the presence of the fused cyclobuta ring and the chloro substituent at the 1-position in this compound introduces electronic and steric factors that can modify this general reactivity pattern.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature. It is plausible that the strain associated with the fused four-membered ring could influence the electron density of the naphthalene system, potentially altering the regioselectivity of electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on an unsubstituted naphthalene ring is generally unfavorable. For such reactions to occur, the aromatic system typically requires activation by strongly electron-withdrawing groups. Given the nature of the substituents in this compound, direct nucleophilic attack on the aromatic ring is not expected to be a primary reaction pathway under standard conditions. Instead, nucleophilic attack is more likely to occur at the benzylic carbon of the cyclobutane ring.

Reactions Involving Pericondensed Naphthalene Derivatives

The chemistry of this compound is more prominently characterized by reactions involving the strained four-membered ring, a feature of its nature as a pericondensed naphthalene derivative. Research on 1H-cyclobuta[de]naphthalenes has shown that the C1 position is a hub of reactivity.

Studies have demonstrated the facile generation of reactive intermediates such as radicals, cations, and carbanions at the 1-position of the 1H-cyclobuta[de]naphthalene system. acs.org This suggests that this compound could serve as a precursor to these intermediates through homolytic or heterolytic cleavage of the C-Cl bond.

Furthermore, nucleophilic displacements at the 1-position of 1H-cyclobuta[de]naphthalene derivatives have been reported. For instance, various nucleophiles, including aluminohydrides, iodide, chloride, cyanide, azide, methoxide, and thiophenoxide, can displace leaving groups at this position to yield a range of 1-substituted 1H-cyclobuta[de]naphthalenes. acs.org However, certain nucleophiles like piperidine (B6355638) or aniline (B41778) can induce cleavage of the four-membered ring. acs.org

A notable reaction is the hydrolysis of 1-chloro-1-(thiophenoxy)-1H-cyclobuta[de]naphthalene, which proceeds to form 1H-cyclobuta[de]naphthalen-1-one. acs.org This ketone derivative is susceptible to rapid ring-opening upon treatment with water, methanol, or nitrogen nucleophiles. acs.org This highlights the inherent strain in the four-membered ring and its propensity to undergo reactions that relieve this strain.

The thermal and photochemical reactivity of these systems also leads to interesting transformations. For example, at high temperatures, 1-alkyl-1H-cyclobuta[de]naphthalenes can rearrange to their corresponding 1-(1-alkenyl)naphthalenes. acs.org

Table of Reaction Types and Products for 1-Substituted 1H-Cyclobuta[de]naphthalene Derivatives

ReactantReagent/ConditionProduct TypeReference
1-Bromo-1H-cyclobuta[de]naphthaleneVarious Nucleophiles (e.g., CN⁻, N₃⁻, MeO⁻)1-Substituted-1H-cyclobuta[de]naphthalenes acs.org
1-Bromo-1H-cyclobuta[de]naphthalenePiperidine or AnilineRing-opened naphthalene derivatives acs.org
1-Chloro-1-(thiophenoxy)-1H-cyclobuta[de]naphthaleneHydrolysis1H-Cyclobuta[de]naphthalen-1-one acs.org
1H-Cyclobuta[de]naphthalen-1-oneWater, Methanol, or Nitrogen NucleophilesRing-opened naphthalene derivatives acs.org
1-Alkyl-1H-cyclobuta[de]naphthalenes430-550 °C1-(1-Alkenyl)naphthalenes acs.org

Mechanistic Investigations in Cyclobuta De Naphthalene Chemistry

Elucidation of Reaction Pathways

The synthesis and rearrangement of the cyclobuta[de]naphthalene skeleton can proceed through several distinct mechanistic pathways. The specific route is often dictated by the reaction conditions, starting materials, and the presence of catalysts. Understanding these pathways involves identifying the key intermediates that govern the reaction's progress and outcome.

Radical intermediates play a significant role in the formation of fused ring systems, including those containing cyclobutane (B1203170) rings fused to a naphthalene (B1677914) core. These pathways are often initiated by photolytic or thermal activation.

Visible-light-mediated reactions, for instance, have been shown to facilitate [2+2] cycloaddition reactions to form cyclobutane-containing structures. In the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones, experimental evidence points towards a radical pathway. Density Functional Theory (DFT) calculations suggest that a 1,4-biradical intermediate is formed, which subsequently undergoes intramolecular radical recombination to yield the final ring-closed product.

The formation of the naphthalene ring system itself can also involve radical-radical reactions. Studies combining molecular beams and computational fluid dynamics have provided evidence for the formation of naphthalene through the self-reaction of cyclopentadienyl (B1206354) radicals. osti.govresearchgate.net These resonantly stabilized free radicals are considered key intermediates in molecular mass growth processes leading to polycyclic aromatic hydrocarbons (PAHs) in high-temperature environments like combustion systems. osti.govuoa.gr Such radical-mediated pathways, involving ring expansion or dimerization, highlight the importance of non-polar, open-shell intermediates in the synthesis of complex aromatic structures.

In contrast to radical-mediated processes, many reactions involving the formation or cleavage of the cyclobutane ring in fused systems proceed through polar mechanisms involving charged intermediates. These pathways are particularly common in reactions catalyzed by Lewis acids.

The Lewis acid-catalyzed carbofunctionalization of bicyclo[1.1.0]butanes (BCBs) with nucleophiles like 2-naphthols provides insight into polar ring-opening mechanisms. nih.gov Kinetic isotope effect experiments in a related formal [3+2] cycloaddition of silyl (B83357) enol ethers with BCBs suggest a stepwise process. nih.gov A proposed mechanism involves the nucleophilic addition of the silyl enol ether to the Lewis acid-activated BCB. This step forms a zwitterionic intermediate, which then undergoes an intramolecular aldol (B89426) reaction to furnish the final cycloadduct. nih.gov Such pathways demonstrate how polar, charge-separated intermediates can effectively mediate the construction of complex cyclobutane-containing skeletons.

The choice of catalyst can dramatically influence the reaction pathway. For example, in the reaction of donor-acceptor cyclopropanes with 2-naphthols, different Lewis acids can steer the reaction towards either a [3+2] cyclopentannulation or a Friedel-Crafts-type addition, both proceeding through dearomatization/rearomatization sequences likely involving polar intermediates.

A fundamental question in the synthesis of cyclic compounds, including the cyclobutane ring of the cyclobuta[de]naphthalene system, is whether the bond-forming events occur simultaneously (concerted) or sequentially (stepwise).

[2+2] cycloaddition reactions, a key strategy for forming four-membered rings, can proceed through either mechanism. Photochemically induced [2+2] cycloadditions often occur via a stepwise pathway involving the formation of a diradical intermediate, as discussed previously.

In the context of Lewis acid-catalyzed reactions, evidence often points towards stepwise pathways. For instance, the formal [3+2] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes was investigated using kinetic isotope effects, which indicated a stepwise mechanism rather than a concerted one. nih.gov Similarly, the synthesis of the parent 1H-cyclobuta[de]naphthalene has been achieved through organometallic methodology, such as the reaction of 1,8-dilithionaphthalene with dichloromethane (B109758). rsc.org This type of reaction proceeds via a stepwise nucleophilic substitution mechanism rather than a concerted cycloaddition. The debate between concerted and stepwise mechanisms is ongoing and highly dependent on the specific reaction system and computational method used for analysis.

Role of Catalysis in Mechanistic Control

Catalysis is a powerful tool for controlling the reaction pathways in the synthesis of complex molecules like 1-Chloro-1H-cyclobuta[de]naphthalene. Catalysts can lower activation energies, enhance selectivity (chemo-, regio-, and stereo-), and direct a reaction towards a specific mechanistic route over others.

Lewis acids are frequently employed to activate substrates and control the mechanisms of cycloaddition and rearrangement reactions. By coordinating to a functional group, a Lewis acid can enhance its electrophilicity and facilitate bond-forming or bond-breaking processes.

In the synthesis of bicyclic carbocycles, Lewis acids have been shown to catalyze the formal [4+2] cycloaddition of bicyclobutane ketones with silyl dienol ethers. rsc.org Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), have proven effective in promoting formal [3+2] cycloadditions of silyl enol ethers and BCBs, leading to bicyclo[2.1.1]hexanes. nih.gov The proposed mechanism involves the activation of the BCB by the Lewis acid, followed by a nucleophilic attack and subsequent intramolecular cyclization of a zwitterionic intermediate. nih.gov The choice of Lewis acid can be critical; for example, BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ have all been shown to be highly efficient in catalyzing intramolecular cyclizations of phenyldiazoacetates to form indoles, proceeding through iminium ion activation. organic-chemistry.org

The table below summarizes the performance of various Lewis acids in a model formal [3+2] cycloaddition reaction.

EntryLewis Acid (5 mol%)Yield (%)
1Sc(OTf)₃94
2In(OTf)₃25
3Bi(OTf)₃10
4BF₃·OEt₂0
5B(C₆F₅)₃0
6Eu(OTf)₃95
7Gd(OTf)₃96
8Yb(OTf)₃95
Data derived from a study on Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. nih.gov

Transition metal catalysis is fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high selectivity. The construction of the 1H-cyclobuta[de]naphthalene framework can be achieved by forming a C-C bond between the C1 and C8 positions (peri-positions) of the naphthalene core.

The synthesis of the parent compound, 1H-cyclobuta[de]naphthalene, from 1,8-dilithionaphthalene or 1,8-bis(iodomagnesio)naphthalene with reagents like dichloromethane represents a classic C-C bond-forming strategy. rsc.org While these specific examples are stoichiometric organometallic reactions, the underlying principle of coupling two carbon centers is the domain of transition metal catalysis, particularly palladium- and nickel-catalyzed cross-coupling reactions. These methods allow for the efficient formation of C-C bonds between aryl halides and organometallic reagents, which is directly applicable to the synthesis of the cyclobuta[de]naphthalene core from a suitably substituted 1,8-dihalonaphthalene precursor.

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the photocatalysis and excited-state chemistry involved in cyclobutane formation for the compound this compound. Mechanistic investigations and detailed findings on the photochemical behavior of this particular substituted cyclobuta[de]naphthalene are not present in the reviewed sources.

Therefore, the generation of a scientifically accurate article section, including data tables and detailed research findings as requested, is not possible.

Computational and Theoretical Studies of 1 Chloro 1h Cyclobuta De Naphthalene

Electronic Structure and Bonding Analysis

Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the electronic nature of strained polycyclic aromatic hydrocarbons. For 1-Chloro-1H-cyclobuta[de]naphthalene, these studies provide insights into how the combination of strain and halogen substitution modulates the π-electron system of the naphthalene (B1677914) moiety.

Density Functional Theory (DFT) has been a primary tool for investigating the geometry and energetic properties of peri-bridged naphthalene compounds. researchgate.net For the parent compound, 1H-cyclobuta[de]naphthalene, DFT calculations reveal a non-planar, strained structure. The fusion of the cyclobutane (B1203170) ring forces the naphthalene core to distort from its usual planarity.

The introduction of a chlorine atom at the C1 position is expected to induce further changes in the molecular geometry. Based on theoretical studies of similar halogenated polycyclic aromatic hydrocarbons, the C-Cl bond length is predicted to be consistent with that of other aryl chlorides. The substitution is likely to cause minor adjustments in the adjacent C-C bond lengths and bond angles within the cyclobuta[de]naphthalene framework.

Below is a hypothetical interactive data table summarizing the expected optimized geometric parameters for this compound, derived from typical values for related structures calculated at the B3LYP/6-31G* level of theory.

ParameterAtom 1Atom 2Predicted Value
Bond LengthC1Cl1.74 Å
Bond LengthC1C91.52 Å
Bond LengthC8C91.52 Å
Bond AngleClC1C9a
Bond AngleC1C9C8
Dihedral AngleC2C1C8

Energy landscape calculations for such strained systems often reveal multiple local minima and transition states corresponding to different conformations or reaction pathways. For this compound, the energy landscape would be crucial for understanding its stability and potential for rearrangement reactions.

The concept of aromaticity in strained, non-planar systems like 1H-cyclobuta[de]naphthalene is complex. Aromaticity is typically assessed using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values, and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA).

For the parent 1H-cyclobuta[de]naphthalene, the strain induced by the four-membered ring is expected to cause a degree of bond length alternation in the naphthalene core, which would suggest a partial loss of aromaticity compared to planar naphthalene. However, the system still retains a cyclic, conjugated π-electron system.

The chlorine substituent, being an electron-withdrawing group by induction and an electron-donating group by resonance, will further influence the electron distribution in the aromatic rings. This perturbation can affect the local aromaticity of the individual rings within the naphthalene system. NICS calculations are a valuable tool for quantifying these effects. A more negative NICS value generally indicates a higher degree of aromaticity.

The following interactive table presents hypothetical NICS(1)zz values, which are often used to assess the aromaticity of the π-system, for this compound. These values are compared to those of naphthalene for reference.

CompoundRing A (unsubstituted)Ring B (substituted)
Naphthalene-10.5 ppm-10.5 ppm
This compound-8.5 ppm-9.0 ppm

These hypothetical values suggest a reduction in aromaticity in the strained system compared to naphthalene, with the chlorine substituent having a modest electronic influence on the aromatic character.

Reaction Mechanism Prediction and Validation via Quantum Chemical Calculations

Quantum chemical calculations are pivotal in predicting and understanding the mechanisms of chemical reactions, including those involving strained and reactive molecules like this compound.

The strained four-membered ring in this compound is a likely site for chemical reactions. Theoretical calculations can be employed to localize the transition states for various potential reactions, such as ring-opening, cycloadditions, or nucleophilic substitution. By determining the energy of these transition states relative to the reactants, the activation energy barriers can be calculated, providing insight into the feasibility and kinetics of these reactions.

For instance, a hypothetical ring-opening reaction of the cyclobutane moiety would proceed through a transition state where the C1-C9 or C8-C9 bond is partially broken. DFT calculations could be used to model the geometry and energy of this transition state.

The table below provides a hypothetical comparison of activation energy barriers for a proposed reaction pathway involving this compound and its parent compound.

ReactionCompoundTransition StateCalculated Activation Energy (kcal/mol)
Ring Opening1H-cyclobuta[de]naphthaleneTS135.0
Ring OpeningThis compoundTS232.5

The presence of the chlorine atom could potentially lower the activation barrier for certain reactions due to its electronic effects on the stability of the transition state.

The non-planar nature of the cyclobuta[de]naphthalene core suggests the possibility of conformational isomerism and dynamic behavior. While the rigid, fused ring system limits conformational freedom, subtle puckering of the four-membered ring or out-of-plane distortions of the naphthalene system could exist.

Computational methods can be used to explore the potential energy surface for such conformational changes. By identifying low-energy conformers and the transition states that connect them, the dynamic behavior of the molecule can be characterized. For this compound, the bulky chlorine atom might influence the preferred conformation or the barrier to interconversion between different conformers.

Chiroptical Properties and Stereochemical Investigations (if applicable to theoretical studies)

Given the non-planar, strained structure of this compound, it possesses a chiral center at the C1 position. Therefore, it is expected to exist as a pair of enantiomers. Theoretical calculations can be employed to investigate the chiroptical properties of these enantiomers, such as their optical rotation and circular dichroism (CD) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic circular dichroism spectra from first principles. By simulating the CD spectrum, the absolute configuration of the enantiomers can be correlated with their chiroptical response. These theoretical predictions can be invaluable for the stereochemical assignment of chiral molecules when experimental data is available. The strained and electronically perturbed nature of this compound would likely result in a unique chiroptical signature.

Computational Prediction of Stereoselectivity in Synthetic Routes

While specific computational studies focusing exclusively on the stereoselectivity of synthetic routes to this compound are not extensively documented in publicly available literature, the principles of modern computational chemistry provide a robust framework for predicting and understanding the stereochemical outcomes of its synthesis. Theoretical investigations, primarily leveraging Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and the origins of stereoselectivity in organic reactions, including those involving polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

The introduction of a chlorine atom at the C1 position of 1H-cyclobuta[de]naphthalene creates a chiral center, leading to the possibility of two enantiomers, (R)-1-chloro-1H-cyclobuta[de]naphthalene and (S)-1-chloro-1H-cyclobuta[de]naphthalene. Computational studies would be pivotal in designing synthetic strategies that favor the formation of one enantiomer over the other. Such studies typically involve the calculation of the potential energy surfaces for different reaction pathways, identifying the transition states, and determining the activation energies associated with the formation of different stereoisomers.

A plausible synthetic route to this compound could involve the electrophilic chlorination of the parent hydrocarbon, 1H-cyclobuta[de]naphthalene. In such a scenario, computational modeling can predict the facial selectivity of the electrophilic attack on the cyclobuta-fused naphthalene system. The stereochemical outcome would be dictated by the relative energies of the transition states leading to the formation of the two enantiomers. These transition state energies are influenced by a combination of steric and electronic factors, which can be accurately modeled using quantum chemical methods.

For instance, a hypothetical DFT study on the chlorination of 1H-cyclobuta[de]naphthalene could explore the reaction mechanism, possibly involving the formation of a chloronium ion intermediate. The subsequent nucleophilic attack would then determine the final stereochemistry of the product. Computational models can calculate the energy barriers for the formation of the (R) and (S) products, and from these energy differences, the enantiomeric excess (ee) can be predicted using the principles of transition state theory.

To illustrate the type of data that such a computational study would generate, a hypothetical set of results is presented in the table below. These results are based on a plausible DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) for the key transition states in a hypothetical stereoselective chlorination reaction.

ParameterTransition State leading to (R)-enantiomer (TS-R)Transition State leading to (S)-enantiomer (TS-S)Energy Difference (ΔΔG‡)Predicted Enantiomeric Excess (ee) at 298 K
Calculated Gibbs Free Energy of Activation (ΔG‡) in kcal/mol20.522.01.5 kcal/mol~90%
Description: This table presents hypothetical data from a DFT calculation on a proposed stereoselective chlorination of 1H-cyclobuta[de]naphthalene. The lower activation energy for the transition state leading to the (R)-enantiomer suggests it is the kinetically favored product. The energy difference between the two transition states (ΔΔG‡) can be used to estimate the enantiomeric excess of the reaction.

Furthermore, computational studies can be extended to guide the design of chiral catalysts or reagents that could enhance the stereoselectivity of the synthesis. By modeling the interactions between the substrate, the chlorinating agent, and a chiral catalyst, it is possible to identify catalyst structures that would preferentially stabilize one of the diastereomeric transition states, thereby leading to a higher enantiomeric excess of the desired product. This predictive power of computational chemistry is a valuable tool in the development of efficient and highly selective synthetic methodologies for chiral molecules like this compound.

Structural Aspects and Their Chemical Implications in Cyclobuta De Naphthalene Systems

Ring Strain Effects on Reactivity and Stability

The presence of a cyclobutane (B1203170) ring fused to the naphthalene (B1677914) core in 1-Chloro-1H-cyclobuta[de]naphthalene introduces significant ring strain, which profoundly influences its reactivity and stability. csu.edu.auresearchgate.net This strain arises from the deviation of the bond angles within the four-membered ring from the ideal sp³ tetrahedral angle of 109.5° to approximately 90°. wikipedia.orglibretexts.org This angle strain, combined with torsional strain from eclipsing hydrogen atoms, elevates the molecule's ground-state energy, making it more reactive than its non-strained analogues. libretexts.orgyoutube.com

The increased reactivity due to ring strain is a hallmark of small ring systems. wikipedia.org In the context of the cyclobuta[de]naphthalene system, this strain can facilitate reactions that lead to the opening of the four-membered ring, as this relieves the inherent strain. csu.edu.au The stability of the aromatic naphthalene system, however, counteracts this tendency to some extent. The fusion of the cyclobutane ring to the naphthalene moiety creates a delicate balance between the destabilizing effect of ring strain and the stabilizing effect of aromaticity. Aromatic substitution and addition reactions have been explored in the parent 1H-cyclobuta[de]naphthalene system. acs.org The presence of the chloro substituent at the 1-position is expected to influence the regioselectivity of such reactions through its electronic effects (inductive withdrawal and resonance donation).

FeatureImplication for this compound
Angle Strain C-C-C bond angles in the cyclobutane ring are compressed to ~90°, leading to destabilization. libretexts.org
Torsional Strain Eclipsing interactions of substituents on the cyclobutane ring further increase the ring strain. libretexts.org
Reactivity The high ring strain energy makes the molecule susceptible to ring-opening reactions to alleviate the strain. csu.edu.au
Stability The overall stability is a balance between the destabilizing ring strain and the stabilizing aromaticity of the naphthalene core.

Influence of Peri-Fusion on Molecular Geometry and Electronic Structure

The peri-fusion of the cyclobutane ring to the 1 and 8 positions of the naphthalene core imposes significant geometric constraints and alters the electronic structure of the molecule. This fusion distorts the planarity of the naphthalene system. csu.edu.au In unsubstituted 1H-cyclobuta[de]naphthalene, the naphthalene moiety is forced into a more planar conformation than in other 1,8-disubstituted naphthalenes, which can lead to out-of-plane deformations. csu.edu.au

This geometric distortion has a direct impact on the electronic structure. The peri-fusion affects the π-orbital overlap in the naphthalene system, which can be observed through techniques like UV photoelectron spectroscopy in related peri-bridged naphthalenes. csu.edu.aucsu.edu.au The strain induced by the four-membered ring can influence the energy levels of the molecular orbitals. csu.edu.au The electronic structure of naphthalene itself is well-understood, with characteristic aromatic properties. wikipedia.orgresearchgate.net The introduction of the strained cyclobutane ring and the chloro substituent in this compound will further modify these electronic properties. The chloro group, being electronegative, will inductively withdraw electron density, while its lone pairs can participate in resonance. These effects will influence the electron distribution and the energies of the frontier molecular orbitals.

ParameterEffect of Peri-Fusion in Cyclobuta[de]naphthalene Systems
Molecular Geometry Distortion of the naphthalene core from planarity. csu.edu.au
Bond Angles Strain-induced alteration of bond angles within the naphthalene system.
Electronic Structure Perturbation of the π-electron system and molecular orbital energies. csu.edu.aucsu.edu.au
Aromaticity Potential for localized changes in the aromatic character of the naphthalene rings.

Stereochemical Considerations in Substituted Cyclobuta[de]naphthalenes

The stereochemistry of substituted cyclobuta[de]naphthalenes is an important aspect of their chemistry. In the case of this compound, the carbon atom at the 1-position is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S isomers). The presence of this stereocenter arises from the tetrahedral geometry of the C1 carbon, which is bonded to four different groups: the chlorine atom, a hydrogen atom, the C2 carbon of the naphthalene ring, and the C9 carbon of the cyclobutane ring.

The specific three-dimensional arrangement of these groups will determine the absolute configuration of each enantiomer. The biological activity and chemical reactivity of these enantiomers could differ significantly, as is often the case with chiral molecules. The synthesis of this compound would likely result in a racemic mixture (an equal mixture of both enantiomers), unless a stereoselective synthetic route is employed. The separation of these enantiomers would require chiral chromatography or resolution techniques. Further substitution on the cyclobuta[de]naphthalene skeleton could lead to the formation of diastereomers, adding another layer of stereochemical complexity.

AspectDescription for this compound
Chirality The C1 carbon is a stereocenter, leading to the existence of (R)- and (S)-enantiomers.
Enantiomers These are non-superimposable mirror images of each other.
Synthesis Non-stereoselective synthesis would produce a racemic mixture.
Properties Enantiomers may exhibit different biological activities and interactions with other chiral molecules.

Advanced Synthetic Applications of Cyclobuta De Naphthalene Derivatives

1-Chloro-1H-cyclobuta[de]naphthalene as a Building Block for Complex Polycycles

The inherent ring strain of the cyclobutane (B1203170) moiety in this compound makes it an excellent dienophile or a precursor to other reactive intermediates for the construction of complex polycyclic systems. While specific studies on the 1-chloro derivative are not extensively documented, the reactivity of the parent 1H-cyclobuta[de]naphthalene provides a strong indication of its synthetic potential. rsc.orgacs.org

One of the primary applications of cyclobuta-fused aromatic compounds is in Diels-Alder reactions. The strained double bond of the cyclobutene (B1205218) ring, which can be generated in situ from this compound, is expected to be highly reactive towards dienes. This [4+2] cycloaddition approach offers a powerful method for the annulation of new six-membered rings onto the cyclobuta[de]naphthalene core, thereby rapidly increasing molecular complexity. For instance, reaction with a substituted diene could yield a polycyclic structure incorporating the naphthalene (B1677914) and newly formed cyclohexene (B86901) ring.

Furthermore, the chloro-substituent in this compound can serve as a handle for further functionalization or as a leaving group in substitution and elimination reactions. This allows for the introduction of a variety of substituents that can then participate in intramolecular cyclizations to form additional rings. For example, a nucleophilic substitution of the chloride followed by an intramolecular Heck reaction could be a viable strategy for the synthesis of novel polycyclic aromatic hydrocarbons.

Table 1: Potential Reactions of this compound in Polycycle Synthesis

Reaction TypeReactantPotential Product
[4+2] CycloadditionSubstituted DieneAnnulated Polycycle
Nucleophilic SubstitutionVarious NucleophilesFunctionalized Intermediate
Intramolecular Heck ReactionFunctionalized IntermediateFused Ring System

Synthesis of Extended Aromatic Systems Utilizing the Cyclobuta[de]naphthalene Core

The cyclobuta[de]naphthalene framework is an attractive starting point for the synthesis of larger, extended π-conjugated systems, which are of interest for their potential applications in materials science and electronics. The strain energy of the four-membered ring can be harnessed as a driving force for ring-opening reactions that lead to the formation of larger aromatic structures.

A key strategy involves the thermal or photochemical ring-opening of the cyclobutene moiety. For this compound, this could potentially lead to a highly reactive vinylnaphthalene intermediate. This intermediate could then undergo dimerization or be trapped by other reagents to form extended aromatic systems. The wavelength of absorption and luminescence in such systems typically increases with the size of the aromatic core. researchgate.net

Another approach involves the use of transition metal-catalyzed cross-coupling reactions. The chloro group in this compound is amenable to reactions such as Suzuki, Stille, or Sonogashira couplings. By coupling the cyclobuta[de]naphthalene core with other aromatic units, it is possible to construct a wide array of extended aromatic systems with tailored electronic and photophysical properties.

Table 2: Strategies for Extending Aromatic Systems from this compound

StrategyDescriptionPotential Outcome
Ring-OpeningThermal or photochemical cleavage of the cyclobutane ring.Formation of reactive intermediates for dimerization or trapping.
Cross-CouplingSuzuki, Stille, or Sonogashira reactions at the C-Cl bond.Conjugated systems with tailored electronic properties.
CyclodehydrogenationIntramolecular cyclization followed by dehydrogenation.Planar, extended polycyclic aromatic hydrocarbons.

Modular Approaches to Functionalized Cyclobuta[de]naphthalene Frameworks

A modular approach to the synthesis of functionalized cyclobuta[de]naphthalene frameworks allows for the systematic variation of substituents and the fine-tuning of molecular properties. rsc.org this compound is an ideal starting material for such approaches due to the reactivity of the chloro substituent.

Nucleophilic substitution reactions provide a straightforward method for introducing a wide range of functional groups at the 1-position. This allows for the preparation of a library of 1-substituted-1H-cyclobuta[de]naphthalene derivatives with diverse chemical and physical properties. These functional groups can then be further manipulated to build more complex structures.

Transition metal-catalyzed C-H functionalization is another powerful tool for the modular synthesis of functionalized naphthalenes and could be applied to the cyclobuta[de]naphthalene system. rsc.org While direct C-H functionalization of the cyclobuta[de]naphthalene core may be challenging, the presence of the chloro group can direct the regioselectivity of such reactions. This would enable the introduction of functional groups at specific positions on the naphthalene ring system, further expanding the diversity of accessible structures.

Table 3: Modular Functionalization of the Cyclobuta[de]naphthalene Framework

ApproachReagent/CatalystFunctional Group Introduced
Nucleophilic SubstitutionAmines, Alcohols, Thiols, etc.-NR₂, -OR, -SR
Cross-Coupling ReactionsBoronic acids, Stannanes, AlkynesAryl, Vinyl, Alkynyl
C-H FunctionalizationTransition Metal CatalystsAlkyl, Aryl, and other groups

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized and strained polycyclic systems like 1-Chloro-1H-cyclobuta[de]naphthalene is an area ripe for innovation. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas of focus will likely include:

Cascade Reactions: Designing multi-step reactions that proceed in a single pot, which can significantly improve efficiency and reduce waste. For instance, cascade reactions involving allenynes with reagents like tert-butyl nitrite (B80452) have shown promise in constructing functionalized cyclobutane-fused naphthalene (B1677914) derivatives. researchgate.net

C-H Functionalization: Exploring modern synthetic techniques such as C-H activation to introduce the chloro substituent or other functional groups onto the 1H-cyclobuta[de]naphthalene core. This approach offers a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials.

Sustainable Approaches: Investigating the use of greener solvents, catalysts, and energy sources, such as microwave-assisted synthesis, to reduce the environmental impact of synthetic processes. nih.gov The development of sustainable management strategies for PAHs could be adapted for the synthesis of specific derivatives like this compound. nih.gov

Novel Precursors and Cycloaddition Strategies: Exploring new precursors and cycloaddition reactions to construct the strained cyclobuta-fused ring system with greater control and in higher yields. This could involve leveraging the chemistry of strained alkynes and arynes in cycloaddition reactions. uci.edu

Proposed Synthetic StrategyPotential AdvantagesRelevant Research Area
Cascade ReactionsIncreased efficiency, reduced waste, step economySynthesis of functionalized cyclobutane-fused naphthalenes researchgate.net
C-H FunctionalizationHigh atom economy, direct functionalizationModern synthetic methodologies for PAHs
Microwave-Assisted SynthesisReduced reaction times, lower energy consumptionSustainable chemistry nih.gov
Strained Alkyne/Aryne CycloadditionsAccess to complex scaffolds, high reactivityDevelopment of reactions for constructing complex molecules uci.edu

Exploration of Undiscovered Reactivity Modes

The inherent ring strain of the cyclobutane (B1203170) moiety in this compound is expected to impart unique reactivity patterns. Future research will be directed towards uncovering and harnessing these novel reaction pathways.

Anticipated areas of investigation include:

Strain-Promoted Reactions: Utilizing the high ring strain energy to drive reactions that would otherwise be unfavorable. chemrxiv.org This could include strain-promoted cycloadditions, ring-opening reactions, and rearrangements, offering access to novel molecular architectures. The principles of strain-promoted reactions, as seen in systems like 1,2,3-cyclohexatriene, could be analogously explored. nih.gov

Pericyclic Reactions: Investigating the participation of the cyclobutene (B1205218) double bond in pericyclic reactions such as Diels-Alder and electrocyclic reactions. The outcomes of these reactions will be heavily influenced by the strain and electronic nature of the fused naphthalene ring.

Transition Metal Catalysis: Exploring the interaction of the strained system with transition metal catalysts to facilitate novel transformations. This could involve oxidative addition, reductive elimination, and other fundamental organometallic processes leading to new carbon-carbon and carbon-heteroatom bond formations.

Photochemical Reactivity: Studying the behavior of this compound under photochemical conditions. The combination of a strained ring and an extended π-system may lead to interesting photoisomerizations, cycloadditions, or rearrangements.

Reactivity ModeDriving Force / Key FeaturePotential Products
Strain-Promoted CycloadditionsRelease of ring strain chemrxiv.orgComplex polycyclic and heterocyclic scaffolds
Ring-Opening ReactionsHigh ring strainFunctionalized naphthalene derivatives
Diels-Alder ReactionsDienophilic nature of the cyclobuteneNovel fused-ring systems
Transition Metal-Catalyzed Cross-CouplingActivation of C-Cl or C-H bondsSubstituted derivatives with extended conjugation

Interplay of Experimental and Computational Chemistry in Structure-Reactivity Relationships

A deep understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for its rational application. The synergy between experimental and computational chemistry will be paramount in achieving this. uci.edursc.org

Future research will likely involve a combination of:

High-Level Computational Modeling: Using quantum chemistry methods, such as Density Functional Theory (DFT), to calculate the ring strain energy, electronic structure, and reaction mechanisms. researchgate.netnih.gov Computational models can predict reactive sites and the feasibility of different reaction pathways, guiding experimental design. uci.edu

Predictive Modeling of Reactivity: Developing computational models that can accurately predict the selectivity and outcome of reactions involving this compound. uci.edu Machine learning algorithms could also be employed to predict ring strain energy and reactivity. chemrxiv.org

Correlating Structure with Properties: Systematically studying how modifications to the structure, such as the position of the chlorine atom or the introduction of other substituents, affect the molecule's electronic properties, stability, and reactivity. This will be achieved by comparing experimental findings with computational predictions.

ApproachObjectiveTools/Methods
Experimental Structure DeterminationTo obtain precise geometric parameters.X-ray Crystallography, NMR Spectroscopy
Computational ChemistryTo understand electronic structure and predict reactivity. researchgate.netnih.govDensity Functional Theory (DFT), Transition State Theory nih.gov
Predictive ModelingTo guide synthetic efforts and predict reaction outcomes. uci.eduComputational models, Machine Learning uci.educhemrxiv.org
Structure-Property CorrelationTo establish a clear link between molecular structure and chemical behavior.Combined experimental and computational studies

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-chloro-1H-cyclobuta[de]naphthalene derivatives?

  • Methodological Answer : Derivatives are typically synthesized via electrophilic substitution or condensation reactions. For example, 1-chloromethyl naphthalene derivatives can be prepared using formaldehyde, HCl, and phosphoric acid under reflux conditions, followed by purification via column chromatography. Key characterization techniques include IR spectroscopy (to confirm C-Cl stretching at ~750 cm⁻¹) and ¹H NMR (to verify aromatic proton environments and methylene/methyl group integration). Yields range from 45% to 78%, depending on substituent reactivity .

Q. How can researchers reliably quantify this compound in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to the compound’s halogenated structure. Calibration standards (e.g., 1-chloronaphthalene solutions) should be prepared in methanol-water matrices at concentrations spanning 1–1000 µg/mL. Internal standards like deuterated analogs (e.g., 2-chloronaphthalene-d7) improve precision by correcting for matrix effects .

Q. What are the foundational toxicity screening protocols for halogenated naphthalene derivatives?

  • Methodological Answer : Acute toxicity studies in rodent models typically follow OECD Guidelines 423 or 425, administering doses via oral gavage or inhalation. Endpoints include mortality, hematological changes (e.g., hemolytic anemia), and organ weight alterations. Dose randomization and allocation concealment are critical to minimize bias in animal studies .

Advanced Research Questions

Q. How can palladium-catalyzed C-H activation improve the functionalization of this compound?

  • Methodological Answer : Pd(OAc)₂/Xantphos catalytic systems enable regioselective dimethylamination using N,N-dimethylformamide (DMF) as an amino source. Reaction optimization requires inert atmospheres (N₂/Ar), anhydrous solvents (e.g., toluene), and temperatures of 100–120°C. Characterization via ¹H NMR (e.g., δ 2.8–3.1 ppm for dimethylamino protons) confirms successful functionalization .

Q. What experimental design considerations address contradictions in carcinogenicity data for naphthalene derivatives?

  • Methodological Answer : Discrepancies between animal and human studies (e.g., IARC’s Group 2B classification vs. inadequate human evidence) arise from metabolic differences (e.g., CYP450 isoform activity). Researchers should employ interspecies extrapolation models, such as physiologically based pharmacokinetic (PBPK) modeling, to adjust for metabolic rates and exposure pathways. Concurrently, in vitro mutagenicity assays (Ames test) and in vivo tumorigenicity studies (rodent two-year bioassays) must adhere to GLP standards to ensure data comparability .

Q. How do non-invasive techniques quantify volatile emissions of this compound from composite materials?

  • Methodological Answer : Passive air sampling with Tenax® TA sorbent tubes, followed by thermal desorption GC-MS, allows quantification of emission rates (µg/m³·h). Temperature-controlled chambers (17–21°C) simulate environmental conditions, though emission trends may not correlate linearly with temperature shifts. Data normalization to surface area and material porosity is critical for accurate modeling of enclosed-space concentrations .

Q. What strategies resolve spectral interference in NMR analysis of halogenated naphthalene isomers?

  • Methodological Answer : 2D NMR techniques (e.g., HSQC, HMBC) distinguish between 1- and 2-chloro isomers by correlating ¹H and ¹³C chemical shifts. For example, ¹H-¹³C coupling in 1-chloro derivatives shows distinct cross-peaks for Cl-substituted carbons (~125–130 ppm). Deuterated solvents (CDCl₃) and paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in crowded aromatic regions .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistent cytotoxicity results in halogenated naphthalene studies?

  • Methodological Answer : Variability often stems from differences in cell line sensitivity (e.g., HepG2 vs. CHO-K1) and solvent carriers (DMSO vs. ethanol). Standardize protocols by (1) using cell viability assays (MTT/resazurin) with matched controls, (2) verifying compound stability via HPLC-UV, and (3) reporting IC₅₀ values with 95% confidence intervals. Cross-validate findings using orthogonal assays (e.g., lactate dehydrogenase release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.